molecular formula C13H11ClO4 B11850782 4-Chloro-1,3-dimethoxy-2-naphthoic acid

4-Chloro-1,3-dimethoxy-2-naphthoic acid

Cat. No.: B11850782
M. Wt: 266.67 g/mol
InChI Key: YMBIBPLUKYEVGG-UHFFFAOYSA-N
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Description

4-Chloro-1,3-dimethoxy-2-naphthoic acid is an organic compound with the molecular formula C13H11ClO4 It is a derivative of naphthoic acid, characterized by the presence of chlorine and methoxy groups on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1,3-dimethoxy-2-naphthoic acid typically involves the chlorination of 1,3-dimethoxy-2-naphthoic acid The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient for commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1,3-dimethoxy-2-naphthoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, where the methoxy groups may be oxidized to form corresponding quinones.

    Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products

    Substitution: Formation of derivatives with different functional groups replacing the chlorine atom.

    Oxidation: Formation of naphthoquinones.

    Coupling: Formation of biaryl compounds with extended conjugation.

Scientific Research Applications

4-Chloro-1,3-dimethoxy-2-naphthoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Chloro-1,3-dimethoxy-2-naphthoic acid exerts its effects involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The presence of chlorine and methoxy groups can influence its reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethoxy-2-naphthoic acid: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    4-Chloro-2-naphthoic acid: Lacks the methoxy groups, affecting its solubility and reactivity.

    1,4-Dihydroxy-2-naphthoic acid: Contains hydroxyl groups instead of methoxy groups, altering its chemical properties and biological activity.

Uniqueness

4-Chloro-1,3-dimethoxy-2-naphthoic acid is unique due to the combination of chlorine and methoxy groups on the naphthalene ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H11ClO4

Molecular Weight

266.67 g/mol

IUPAC Name

4-chloro-1,3-dimethoxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C13H11ClO4/c1-17-11-8-6-4-3-5-7(8)10(14)12(18-2)9(11)13(15)16/h3-6H,1-2H3,(H,15,16)

InChI Key

YMBIBPLUKYEVGG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C2=CC=CC=C21)Cl)OC)C(=O)O

Origin of Product

United States

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